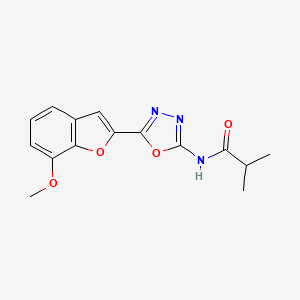

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Beschreibung

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 7-methoxybenzofuran moiety at the 5-position and an isobutyramide group at the 2-position. The isobutyramide substituent, a branched alkyl amide, likely influences solubility and metabolic stability.

Eigenschaften

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-8(2)13(19)16-15-18-17-14(22-15)11-7-9-5-4-6-10(20-3)12(9)21-11/h4-8H,1-3H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXZGPROSPJARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Attachment of the Isobutyramide Group: The final step involves the coupling of the oxadiazole-containing intermediate with isobutyryl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

Substitution: The isobutyramide group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of hydroxylated benzofuran derivatives.

Reduction: Formation of amine derivatives of the oxadiazole ring.

Substitution: Formation of various acyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features:

- Benzofuran moiety : Known for diverse biological activities including anticancer and antimicrobial effects.

- Oxadiazole ring : Enhances bioactivity and solubility, contributing to the compound's pharmacological properties.

Medicinal Chemistry

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is being investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets involved in disease processes:

-

Anticancer Activity : Preliminary studies indicate that derivatives of 1,3,4-oxadiazole exhibit promising anticancer properties by targeting enzymes associated with cancer cell proliferation. For instance, compounds similar to this have shown cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .

Compound IC50 (µM/ml) Cell Line N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide TBD TBD

Antimicrobial Properties

The oxadiazole scaffold has been linked to antimicrobial properties. Studies suggest that compounds with similar structures can exhibit activity against various bacterial strains. This compound may serve as a lead for developing new antimicrobial agents.

Research indicates that this compound may possess:

- Antioxidant Activity : The benzofuran derivatives are known for their ability to scavenge free radicals.

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases due to its structural characteristics.

Case Study 1: Anticancer Evaluation

In a study investigating the anticancer potential of oxadiazole derivatives, N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

A series of benzofuran derivatives were screened for antimicrobial activity. The results showed that compounds with the oxadiazole ring demonstrated effective inhibition of bacterial growth, suggesting that N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide could be developed further for clinical applications .

Industry Applications

In addition to its medicinal applications, this compound can be utilized in:

- Material Science : Its unique structural properties make it suitable for developing new materials with enhanced stability and reactivity.

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Drug development for cancer and infections |

| Material Science | Synthesis of polymers and coatings |

Wirkmechanismus

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.

Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural comparisons are summarized in Table 1 .

Functional Group Impact on Properties

- Benzofuran vs. Phenyl/Furan Substituents: The 7-methoxybenzofuran group in the target compound introduces a fused bicyclic system, increasing molecular planarity compared to monocyclic phenyl (e.g., Entry 148 in ) or furan (LMM11) groups. This may enhance interactions with hydrophobic biological targets but reduce aqueous solubility .

- Amide Group Variations: The isobutyramide group (branched alkyl) in the target compound may improve solubility in organic solvents compared to the aromatic benzamide groups in LMM5 and LMM11.

Physicochemical Properties

- Solubility :

The methoxy group in all compounds improves polarity, but the benzofuran’s fused ring may counterbalance this by increasing hydrophobicity. - Stability : The oxadiazole ring is generally stable under physiological conditions, but electron-withdrawing groups (e.g., benzofuran) could alter its reactivity .

Biologische Aktivität

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide is a synthetic organic compound that integrates a benzofuran moiety with an oxadiazole ring, which is known for its diverse biological activities. This article aims to detail the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure includes:

- Benzofuran : A bicyclic structure known for its pharmacological properties.

- Oxadiazole ring : A five-membered heterocyclic structure that enhances biological activity through various mechanisms.

Biological Activities

Research indicates that compounds containing benzofuran and oxadiazole moieties exhibit a range of biological activities, including:

- Anticancer Activity : Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide showed IC50 values lower than established anticancer drugs like tamoxifen in MCF-7 breast cancer cells .

- Antimicrobial Properties : The oxadiazole derivatives have been reported to possess antimicrobial activity against a variety of pathogens. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Some studies indicate that benzofuran derivatives can modulate inflammatory pathways, providing a basis for their use in inflammatory diseases .

The biological activity of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as HDAC and thymidylate synthase .

- Interaction with Nucleic Acids : The oxadiazole ring has been shown to interact with DNA and RNA, potentially disrupting replication and transcription processes in cancer cells .

- Modulation of Growth Factors : By interfering with growth factor signaling pathways, the compound could hinder tumor growth and metastasis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 9 | MCF-7 | 7.82 | Tamoxifen | 11.92 |

| 15 | MDA-MB-231 | 6.02 | Tamoxifen | 11.92 |

These findings suggest that derivatives of the oxadiazole scaffold can be more effective than traditional treatments against certain cancer types .

Synthesis and Derivative Exploration

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide typically involves multiple steps:

- Formation of Benzofuran Derivative : Synthesized from phenolic precursors.

- Construction of Oxadiazole Ring : Achieved through reactions involving hydrazides.

- Coupling Reaction : Final assembly of the benzofuran and oxadiazole components.

This multi-step synthesis allows for further modifications to optimize biological activity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.